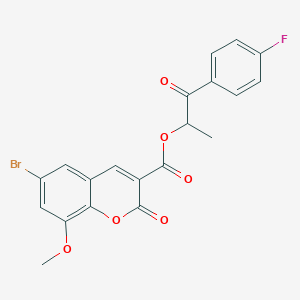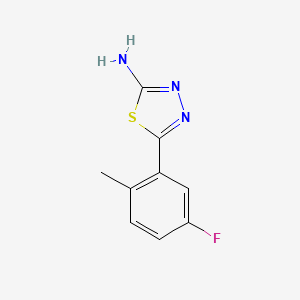![molecular formula C23H25NO5S B2925028 N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 2305757-96-2](/img/structure/B2925028.png)
N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VII-31 is a potent activator of the NEDDylation pathway, which plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. This compound has shown significant potential in inhibiting tumor progression both in vitro and in vivo by inducing apoptosis through intrinsic and extrinsic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VII-31 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of VII-31 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
VII-31 undergoes various chemical reactions, including:
Oxidation: VII-31 can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups of VII-31, potentially leading to new analogs with improved properties.
Substitution: VII-31 can participate in substitution reactions, where specific functional groups are replaced with others to enhance its activity or selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are derivatives of VII-31 with modified functional groups. These derivatives are often evaluated for their biological activities to identify potential candidates for further development .
Scientific Research Applications
VII-31 has a wide range of scientific research applications, including:
Chemistry: VII-31 is used as a tool compound to study the NEDDylation pathway and its role in cellular processes.
Biology: VII-31 is employed in research to investigate its effects on cell viability, apoptosis, and cell cycle regulation.
Medicine: VII-31 has shown potential as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth in various cancer cell lines and animal models.
Industry: VII-31 is utilized in the development of new therapeutic agents targeting the NEDDylation pathway
Mechanism of Action
VII-31 exerts its effects by activating the NEDDylation pathway, leading to the modification of target proteins through the addition of NEDD8, a ubiquitin-like protein. This modification regulates the stability, localization, and activity of the target proteins, ultimately influencing various cellular processes. VII-31 induces apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
VII-31 is unique compared to other NEDDylation pathway activators due to its high potency and selectivity. Similar compounds include:
MLN4924: Another NEDDylation pathway inhibitor, but with different molecular targets and mechanisms of action.
Pevonedistat: A small molecule inhibitor of the NEDDylation pathway, used in clinical trials for cancer treatment.
NEDD8-activating enzyme inhibitors: A class of compounds that target the NEDD8-activating enzyme, leading to inhibition of the NEDDylation pathway
VII-31 stands out due to its ability to induce apoptosis through both intrinsic and extrinsic pathways, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-26-18-9-7-16(8-10-18)15-24(22(25)14-19-6-5-11-30-19)17-12-20(27-2)23(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFRZMQURRQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
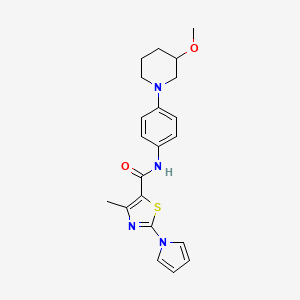
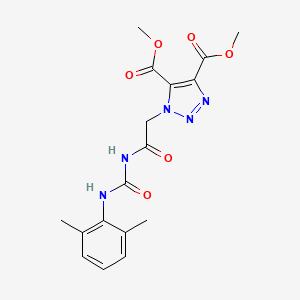

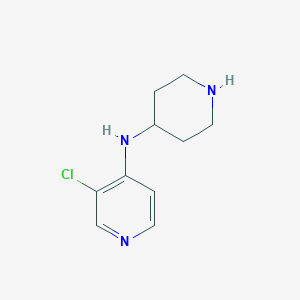
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
![5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide](/img/structure/B2924958.png)

